molecular formula C17H19N3O2 B2537017 N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-methoxyphenyl)acetamide CAS No. 2177060-61-4

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-methoxyphenyl)acetamide

Cat. No.: B2537017
CAS No.: 2177060-61-4
M. Wt: 297.358
InChI Key: MHVQDLSDURJOTC-UHFFFAOYSA-N
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Description

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-methoxyphenyl)acetamide is a chemical compound with potential applications in various scientific fields. This compound features a cyclopropylpyrimidine moiety linked to a methoxyphenylacetamide structure, which may contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-methoxyphenyl)acetamide typically involves the reaction of 6-cyclopropylpyrimidine-4-carbaldehyde with 2-(2-methoxyphenyl)acetamide under specific conditions. The reaction may require the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the compound’s structure by reducing specific functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups.

Scientific Research Applications

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-methoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biological studies to investigate enzyme interactions, receptor binding, and cellular pathways.

    Medicine: The compound’s potential therapeutic properties can be explored for developing new drugs targeting specific diseases or conditions.

    Industry: It can be utilized in the production of specialty chemicals, materials science, and other industrial applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-methoxyphenyl)acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and influencing various cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-methoxyphenyl)acetamide include:

  • N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide
  • This compound derivatives with different substituents on the phenyl ring

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the cyclopropylpyrimidine moiety and the methoxyphenylacetamide linkage

Properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-22-16-5-3-2-4-13(16)8-17(21)18-10-14-9-15(12-6-7-12)20-11-19-14/h2-5,9,11-12H,6-8,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVQDLSDURJOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NCC2=CC(=NC=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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